molecular formula C16H30O3 B13136839 Methyl 15-oxopentadecanoate

Methyl 15-oxopentadecanoate

Cat. No.: B13136839
M. Wt: 270.41 g/mol
InChI Key: JXGUSXFVBFQDJN-UHFFFAOYSA-N
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Description

Methyl 15-oxopentadecanoate is an organic compound with the molecular formula C16H30O3 It is an ester derivative of pentadecanoic acid, featuring a ketone functional group at the 15th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 15-oxopentadecanoate typically involves the esterification of 15-oxopentadecanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-oxopentadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 15-oxopentadecanoic acid.

    Reduction: 15-hydroxypentadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 15-oxopentadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl 15-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 15-oxopentadecanoic acid, which can then participate in various biochemical reactions. The ketone group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-oxopentadecanoate: Another ester derivative of pentadecanoic acid with a ketone group at the 7th carbon position.

    Methyl 15-hydroxypentadecanoate: An ester derivative with a hydroxyl group at the 15th carbon position.

Uniqueness

Methyl 15-oxopentadecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

methyl 15-oxopentadecanoate

InChI

InChI=1S/C16H30O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3

InChI Key

JXGUSXFVBFQDJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC=O

Origin of Product

United States

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